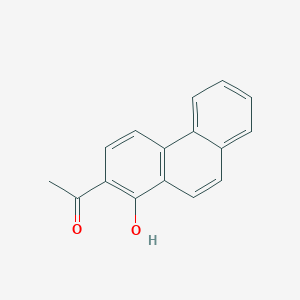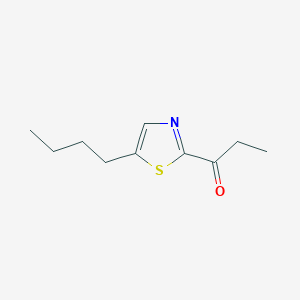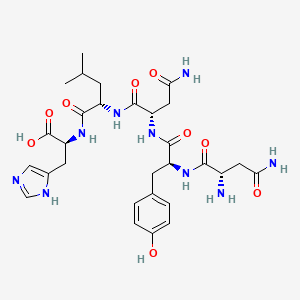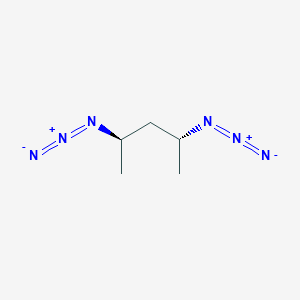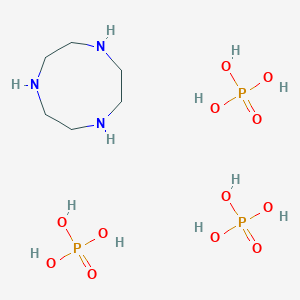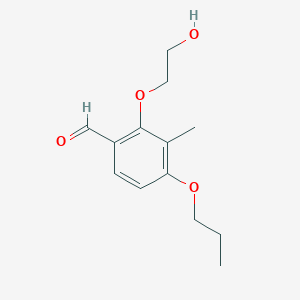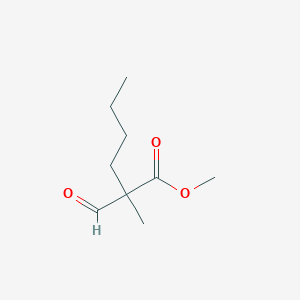![molecular formula C13H13N3O B14224486 2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]- CAS No. 623563-58-6](/img/structure/B14224486.png)
2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]- is a heterocyclic organic compound that features a pyrimidinone core with an amino group at the 4-position and a 4-ethenylphenylmethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]- typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the Amino Group: The amino group at the 4-position can be introduced via nucleophilic substitution reactions using suitable amine precursors.
Attachment of the 4-Ethenylphenylmethyl Group: The 4-ethenylphenylmethyl group can be attached through a Friedel-Crafts alkylation reaction using 4-ethenylbenzyl chloride and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidinone core or the ethenyl group, resulting in the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidinone ring and the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation Products: Epoxides, hydroxylated derivatives.
Reduction Products: Reduced pyrimidinone analogs, hydrogenated ethenyl groups.
Substitution Products: Various substituted pyrimidinone and phenyl derivatives.
Applications De Recherche Scientifique
2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- 2(1H)-Pyrimidinone, 4-amino-1-[(4-methylphenyl)methyl]-
- 2(1H)-Pyrimidinone, 4-amino-1-[(4-phenyl)methyl]-
- 2(1H)-Pyrimidinone, 4-amino-1-[(4-ethylphenyl)methyl]-
Comparison:
- Structural Differences: The primary difference lies in the substituent attached to the phenyl ring. The presence of an ethenyl group in 2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]- imparts unique electronic and steric properties.
- Reactivity: The ethenyl group can participate in additional reactions, such as polymerization or cross-linking, which may not be possible with other similar compounds.
- Applications: The unique structural features of 2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]- make it suitable for specific applications in materials science and medicinal chemistry that other similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
623563-58-6 |
|---|---|
Formule moléculaire |
C13H13N3O |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
4-amino-1-[(4-ethenylphenyl)methyl]pyrimidin-2-one |
InChI |
InChI=1S/C13H13N3O/c1-2-10-3-5-11(6-4-10)9-16-8-7-12(14)15-13(16)17/h2-8H,1,9H2,(H2,14,15,17) |
Clé InChI |
OPWDNSHANWOQKA-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)CN2C=CC(=NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14224418.png)
![2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane](/img/structure/B14224429.png)
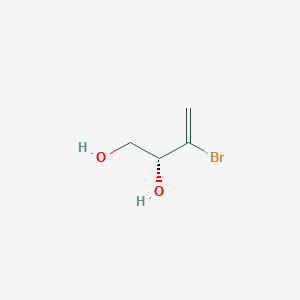
![[1,1'-Biphenyl]-4-sulfonamide, 4'-chloro-N-[8-(dimethylamino)-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepin-7-yl]-](/img/structure/B14224444.png)
